Cas no 1765-14-6 (Benzeneethanesulfonamide, 4-(trifluoromethyl)-)

Benzeneethanesulfonamide, 4-(trifluoromethyl)- 化学的及び物理的性質
名前と識別子
-
- Benzeneethanesulfonamide, 4-(trifluoromethyl)-
-
- インチ: 1S/C9H10F3NO2S/c10-9(11,12)8-3-1-7(2-4-8)5-6-16(13,14)15/h1-4H,5-6H2,(H2,13,14,15)
- InChIKey: KUTSPHSUFSXTIB-UHFFFAOYSA-N
- SMILES: C1(CCS(N)(=O)=O)=CC=C(C(F)(F)F)C=C1
Benzeneethanesulfonamide, 4-(trifluoromethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-283872-10.0g |
2-[4-(trifluoromethyl)phenyl]ethane-1-sulfonamide |
1765-14-6 | 95.0% | 10.0g |
$4667.0 | 2025-03-19 | |
1PlusChem | 1P028BVG-5g |
2-[4-(trifluoromethyl)phenyl]ethane-1-sulfonamide |
1765-14-6 | 95% | 5g |
$3952.00 | 2024-06-19 | |
1PlusChem | 1P028BVG-100mg |
2-[4-(trifluoromethyl)phenyl]ethane-1-sulfonamide |
1765-14-6 | 95% | 100mg |
$527.00 | 2024-06-19 | |
Aaron | AR028C3S-50mg |
2-[4-(trifluoromethyl)phenyl]ethane-1-sulfonamide |
1765-14-6 | 95% | 50mg |
$372.00 | 2025-02-16 | |
Aaron | AR028C3S-250mg |
2-[4-(trifluoromethyl)phenyl]ethane-1-sulfonamide |
1765-14-6 | 95% | 250mg |
$765.00 | 2025-02-16 | |
1PlusChem | 1P028BVG-10g |
2-[4-(trifluoromethyl)phenyl]ethane-1-sulfonamide |
1765-14-6 | 95% | 10g |
$5831.00 | 2024-06-19 | |
Enamine | EN300-283872-0.25g |
2-[4-(trifluoromethyl)phenyl]ethane-1-sulfonamide |
1765-14-6 | 95.0% | 0.25g |
$538.0 | 2025-03-19 | |
Enamine | EN300-283872-0.5g |
2-[4-(trifluoromethyl)phenyl]ethane-1-sulfonamide |
1765-14-6 | 95.0% | 0.5g |
$847.0 | 2025-03-19 | |
Enamine | EN300-283872-0.1g |
2-[4-(trifluoromethyl)phenyl]ethane-1-sulfonamide |
1765-14-6 | 95.0% | 0.1g |
$376.0 | 2025-03-19 | |
1PlusChem | 1P028BVG-1g |
2-[4-(trifluoromethyl)phenyl]ethane-1-sulfonamide |
1765-14-6 | 95% | 1g |
$1405.00 | 2024-06-19 |
Benzeneethanesulfonamide, 4-(trifluoromethyl)- 関連文献
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
Benzeneethanesulfonamide, 4-(trifluoromethyl)-に関する追加情報
Benzeneethanesulfonamide, 4-(trifluoromethyl)- (CAS No. 1765-14-6): A Comprehensive Overview
Benzeneethanesulfonamide, 4-(trifluoromethyl)-, identified by its CAS number 1765-14-6, is a sulfonamide derivative with significant applications in pharmaceutical and chemical research. This compound, characterized by a trifluoromethyl group at the 4-position of the benzene ring, has garnered attention due to its unique structural and functional properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
The sulfonamide functional group is well-known for its role as a bioisostere, often replacing carboxylic acid or amide groups in drug molecules to improve pharmacokinetic profiles. In the case of Benzeneethanesulfonamide, 4-(trifluoromethyl)-, this modification contributes to its potential as an intermediate in the synthesis of bioactive compounds. Its molecular structure allows for interactions with biological targets, making it a promising candidate for further exploration in medicinal chemistry.
Recent research has highlighted the utility of trifluoromethyl-substituted sulfonamides in developing novel therapeutic agents. The electron-withdrawing nature of the trifluoromethyl group influences the electronic properties of the molecule, affecting its reactivity and binding affinity. This has led to investigations into its applications in anti-inflammatory, anticancer, and antimicrobial therapies. Studies have demonstrated that derivatives of this compound exhibit promising activities by modulating enzyme inhibition and receptor binding.
One notable area of research involves the use of Benzeneethanesulfonamide, 4-(trifluoromethyl)- as a building block for designing small-molecule inhibitors. For instance, researchers have explored its potential in targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity. The trifluoromethyl group's influence on the molecule's pharmacokinetic properties has been particularly advantageous in achieving sustained drug efficacy and reduced toxicity.
In addition to its pharmaceutical applications, this compound has shown promise in materials science. The unique electronic and steric properties of its structure make it suitable for use in organic electronics and liquid crystal displays. The ability to fine-tune these properties through structural modifications has opened up new avenues for innovation in advanced material development.
The synthesis of Benzeneethanesulfonamide, 4-(trifluoromethyl)- involves multi-step organic reactions that highlight the compound's synthetic versatility. Common synthetic routes include sulfonylation followed by nucleophilic substitution or metal-catalyzed cross-coupling reactions. These methods leverage the reactivity of the sulfonamide group and the trifluoromethyl precursor to construct the desired molecular framework efficiently.
Industrial-scale production requires careful optimization to ensure high yields and purity. Advances in catalytic processes and green chemistry principles have enabled more sustainable synthesis methods. For example, solvent-free reactions or the use of recyclable catalysts have been explored to minimize environmental impact while maintaining high reaction efficiencies.
The safety profile of Benzeneethanesulfonamide, 4-(trifluoromethyl)- is another critical aspect that has been extensively studied. While preliminary toxicology studies suggest moderate toxicity, further research is needed to fully characterize its safety profile for various applications. Understanding its metabolic pathways and potential side effects is essential for developing safe and effective therapeutic agents based on this scaffold.
Regulatory considerations also play a significant role in the development and commercialization of compounds like this one. Compliance with international guidelines ensures that products meet stringent quality standards before reaching the market. Collaborative efforts between academia and industry are crucial for advancing research while adhering to regulatory requirements.
The future prospects of Benzeneethanesulfonamide, 4-(trifluoromethyl)- are vast, with ongoing research uncovering new possibilities across multiple disciplines. Continued exploration into its pharmacological properties may lead to breakthroughs in treating currently untreatable conditions. Meanwhile, advancements in material science could unlock novel applications that were previously unimagined.
In conclusion, Benzeneethanesulfonamide, 4-(trifluoromethyl)- represents a fascinating compound with diverse applications ranging from pharmaceuticals to advanced materials. Its unique structural features offer opportunities for innovation across multiple scientific fields. As research progresses, we can anticipate further discoveries that will expand its utility and impact on society.
1765-14-6 (Benzeneethanesulfonamide, 4-(trifluoromethyl)-) Related Products
- 2171140-66-0(2-(2R)-1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}pyrrolidin-2-ylacetic acid)
- 1797957-50-6(1-(2-chlorophenyl)methyl-4-cyclopropyl-3-(furan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 106576-59-4(3-AZIDO-2,4-DIMETHYLPYRIDINE)
- 84035-89-2(N1-(3-Nitrophenyl)ethane-1,2-diamine hydrochloride)
- 1670272-77-1(tert-butyl (2S)-2-[2-(4,4,4-trifluorobutanesulfonyl)ethyl]pyrrolidine-1-carboxylate)
- 2137804-43-2(1-(2,6-dimethyloxan-4-yl)methyl-1H-1,2,4-triazol-3-amine)
- 578754-60-6(2-amino-1-(3,5-dimethoxyphenyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide)
- 2229316-36-1(1-(2-{6-methylimidazo2,1-b1,3thiazol-5-yl}ethyl)cyclopropan-1-ol)
- 193217-39-9(tert-Butyl 4-benzoylpiperidine-1-carboxylate)
- 2310096-85-4(1-(5-bromopyrimidin-2-yl)-4-{1,2,4triazolo4,3-bpyridazin-6-yl}-1,4-diazepane)




